molecular formula C7H14O3Si B3390297 2-(Trimethylsilyloxy)acrylic acid methyl ester CAS No. 95799-94-3

2-(Trimethylsilyloxy)acrylic acid methyl ester

Cat. No.: B3390297
CAS No.: 95799-94-3
M. Wt: 174.27 g/mol
InChI Key: UOYRPHSNHSFLHV-UHFFFAOYSA-N
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Description

2-(Trimethylsilyloxy)acrylic acid methyl ester is an organosilicon compound with the molecular formula

C7H14O3SiC_7H_{14}O_3SiC7​H14​O3​Si

. It is characterized by the presence of a trimethylsilyloxy group attached to an acrylic acid methyl ester backbone. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyloxy)acrylic acid methyl ester typically involves the reaction of acrylic acid methyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

CH2=CHCO2CH3+ClSi(CH3)3CH2=CHCO2Si(CH3)3+HCl\text{CH}_2=\text{CHCO}_2\text{CH}_3 + \text{ClSi(CH}_3)_3 \rightarrow \text{CH}_2=\text{CHCO}_2\text{Si(CH}_3)_3 + \text{HCl} CH2​=CHCO2​CH3​+ClSi(CH3​)3​→CH2​=CHCO2​Si(CH3​)3​+HCl

The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of automated systems and real-time monitoring ensures consistent quality and yield.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding epoxides or hydroxylated products.

    Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyloxy group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents.

    Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or a base.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or alkoxylated products.

Scientific Research Applications

2-(Trimethylsilyloxy)acrylic acid methyl ester finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.

    Industry: Utilized in the production of specialty coatings and adhesives, where its unique reactivity contributes to improved performance characteristics.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyloxy)acrylic acid methyl ester exerts its effects is primarily through its ability to undergo various chemical transformations. The trimethylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • Acrylic acid trimethylsilanyl ester
  • 2-(Trimethylsilyloxy)ethyl methacrylate
  • 3-(Trimethoxysilyl)propyl methacrylate

Comparison: 2-(Trimethylsilyloxy)acrylic acid methyl ester is unique due to its specific combination of the acrylic acid methyl ester backbone and the trimethylsilyloxy group. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, while acrylic acid trimethylsilanyl ester shares a similar structure, the presence of the methyl ester group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications.

Properties

IUPAC Name

methyl 2-trimethylsilyloxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3Si/c1-6(7(8)9-2)10-11(3,4)5/h1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYRPHSNHSFLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454594
Record name Methyl 2-[(trimethylsilyl)oxy]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95799-94-3
Record name Methyl 2-[(trimethylsilyl)oxy]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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